molecular formula C20H30N2O6 B051995 Boc-CA-phe CAS No. 121635-44-7

Boc-CA-phe

Cat. No.: B051995
CAS No.: 121635-44-7
M. Wt: 394.5 g/mol
InChI Key: KNSVUGKGZODIPY-LYKKTTPLSA-N
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Description

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylalanine moiety linked to a carboxy-tert-butoxycarbonylaminopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.

    Formation of the Pentyl Chain: The protected phenylalanine is then reacted with a suitable reagent to introduce the carboxy-5-pentyl chain.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the scale and requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Carboxy-5-aminopentyl)-phenylalanine: Lacks the Boc protection group.

    N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-tyrosine: Similar structure but with a tyrosine moiety instead of phenylalanine.

    N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-leucine: Contains a leucine moiety.

Uniqueness

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

121635-44-7

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1

InChI Key

KNSVUGKGZODIPY-LYKKTTPLSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-CA-Phe
N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine

Origin of Product

United States

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